5-(((4-Fluorobenzyl)amino)methyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(((4-Fluorobenzyl)amino)methyl)pyrrolidin-2-one is a chemical compound with the molecular formula C12H15FN2O It is a derivative of pyrrolidin-2-one, a five-membered lactam ring, which is a common structural motif in many biologically active compounds
Preparation Methods
The synthesis of 5-(((4-Fluorobenzyl)amino)methyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzylamine with pyrrolidin-2-one under specific reaction conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
In industrial production, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can optimize reaction conditions, reduce reaction times, and improve overall yield and purity of the final product .
Chemical Reactions Analysis
5-(((4-Fluorobenzyl)amino)methyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically occurs at the amino methyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl group in the pyrrolidin-2-one ring to form the corresponding alcohol.
Scientific Research Applications
5-(((4-Fluorobenzyl)amino)methyl)pyrrolidin-2-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its reactivity and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study enzyme interactions and receptor binding. Its structural similarity to natural substrates allows it to act as a probe in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its biological activity. It is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 5-(((4-Fluorobenzyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-(((4-Fluorobenzyl)amino)methyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidin-2-one derivatives and fluorobenzylamine derivatives.
Pyrrolidin-2-one derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrrolidin-2-one ring. Examples include N-methylpyrrolidin-2-one and N-phenylpyrrolidin-2-one. The presence of different substituents can significantly alter the chemical reactivity and biological activity of these compounds.
Fluorobenzylamine derivatives: These compounds have a similar benzylamine structure with a fluorine atom attached to the benzene ring. Examples include 4-fluorobenzylamine and 4-fluoro-N-methylbenzylamine.
Properties
Molecular Formula |
C12H15FN2O |
---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
5-[[(4-fluorophenyl)methylamino]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H15FN2O/c13-10-3-1-9(2-4-10)7-14-8-11-5-6-12(16)15-11/h1-4,11,14H,5-8H2,(H,15,16) |
InChI Key |
JTDYARHMSLQRHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1CNCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.